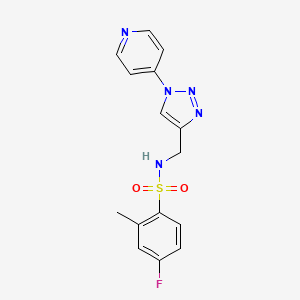
4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and implications for drug discovery.
Synthesis
The synthesis of this compound typically involves the coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with a pyridin-4-yl triazole derivative. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For example, a study reported minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against these pathogens, suggesting that it could be a candidate for treating infections caused by resistant bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, showing IC50 values in the low micromolar range (10–20 µM). This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes relevant in disease pathology. Notably, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was determined to be in the nanomolar range, indicating strong binding affinity .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their chemical structure. The presence of the triazole ring and pyridine moiety appears to enhance both antimicrobial and anticancer activities. Modifications to the substituents on the aromatic rings can lead to variations in potency, highlighting the importance of SAR studies in optimizing these compounds for therapeutic use .
Case Studies
- Antibacterial Efficacy : A recent study evaluated a series of triazole-based sulfonamides against multi-drug resistant bacterial strains. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics .
- Anticancer Activity : In another investigation focused on cancer treatment, derivatives of this compound were subjected to high-throughput screening against various cancer cell lines. The promising candidates were further analyzed for their mechanism of action, revealing potential pathways involved in apoptosis and cell cycle regulation .
属性
IUPAC Name |
4-fluoro-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-8-12(16)2-3-15(11)24(22,23)18-9-13-10-21(20-19-13)14-4-6-17-7-5-14/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAFSVSBYXXREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














